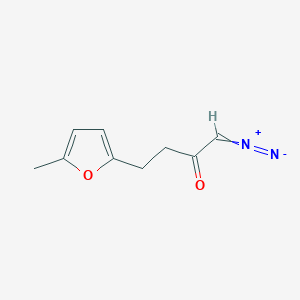
1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate is an organic compound with a unique structure that includes a diazonium group and a furan ring
Preparation Methods
The synthesis of 1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate typically involves the reaction of a suitable precursor with a diazotizing agent. Common synthetic routes include:
Diazotization Reaction: This involves the reaction of an amine precursor with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production: Industrial methods may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other nucleophiles (e.g., halides, hydroxides) under appropriate conditions, leading to the formation of substituted derivatives.
Scientific Research Applications
1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The furan ring also contributes to its reactivity and potential interactions with biological targets.
Comparison with Similar Compounds
1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate can be compared with other diazonium compounds and furan derivatives:
Similar Compounds: Examples include 1-diazonio-4-phenylbut-1-en-2-olate and 1-diazonio-4-(2-furyl)but-1-en-2-olate.
Uniqueness: The presence of both a diazonium group and a furan ring in its structure makes it unique, providing a combination of reactivity and stability that is not commonly found in other compounds.
Properties
CAS No. |
105456-75-5 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-diazo-4-(5-methylfuran-2-yl)butan-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-7-2-4-9(13-7)5-3-8(12)6-11-10/h2,4,6H,3,5H2,1H3 |
InChI Key |
UYUWKHAKTNKLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


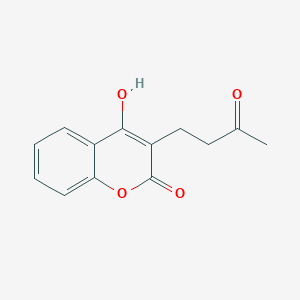


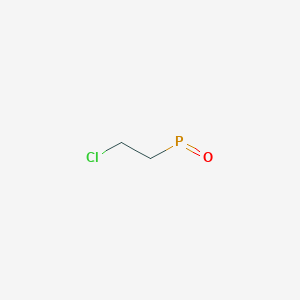
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
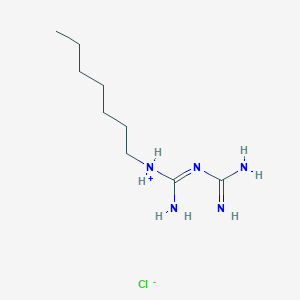

![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
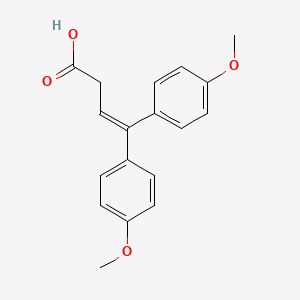
![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
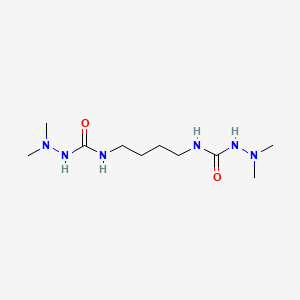
![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)

